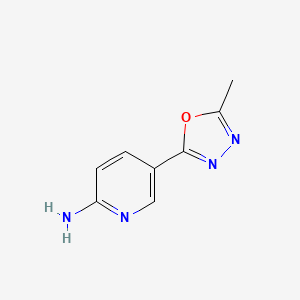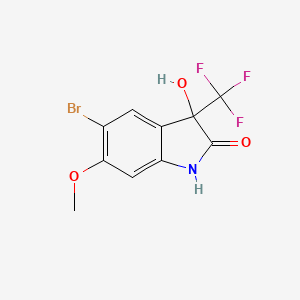
8-Hydroxy-2-methylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2-methylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinolinone family It is characterized by a hydroxyl group at the 8th position and a methyl group at the 2nd position on the isoquinolinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:
-
Cyclization of 2-Methylphenylamine Derivatives
Starting Material: 2-Methylphenylamine
Reagents: Formaldehyde, Acetic Acid
Conditions: Reflux in Acetic Acid
Reaction: The 2-methylphenylamine undergoes cyclization in the presence of formaldehyde and acetic acid to form the isoquinolinone ring.
-
Oxidative Cyclization
Reagents: Potassium Permanganate, Sodium Hydroxide
Conditions: Aqueous solution, Room Temperature
Reaction: The oxidative cyclization of 2-methylphenylamine using potassium permanganate and sodium hydroxide results in the formation of the isoquinolinone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium Permanganate, Hydrogen Peroxide
Conditions: Aqueous or Organic Solvent, Room Temperature
Products: Oxidized derivatives of 8-Hydroxy-2-methylisoquinolin-1(2H)-one
-
Reduction
Reagents: Sodium Borohydride, Lithium Aluminum Hydride
Conditions: Organic Solvent, Low Temperature
Products: Reduced derivatives of this compound
-
Substitution
Reagents: Halogenating Agents (e.g., Chlorine, Bromine)
Conditions: Organic Solvent, Elevated Temperature
Products: Halogenated derivatives of this compound
Common Reagents and Conditions
Oxidizing Agents: Potassium Permanganate, Hydrogen Peroxide
Reducing Agents: Sodium Borohydride, Lithium Aluminum Hydride
Solvents: Acetic Acid, Aqueous Solutions, Organic Solvents (e.g., Ethanol, Methanol)
Wissenschaftliche Forschungsanwendungen
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied as a probe for understanding enzyme mechanisms and interactions.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its role in drug design and development.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-2-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyl group at the 8th position and the methyl group at the 2nd position play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-2-methylisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives:
-
8-Hydroxyisoquinolin-1(2H)-one
- Lacks the methyl group at the 2nd position.
- Exhibits different chemical and biological properties.
-
2-Methylisoquinolin-1(2H)-one
- Lacks the hydroxyl group at the 8th position.
- Shows variations in reactivity and applications.
-
8-Hydroxy-1,2,3,4-tetrahydroisoquinoline
- Contains a tetrahydroisoquinoline ring instead of the isoquinolinone ring.
- Possesses distinct chemical and pharmacological characteristics.
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
8-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(12)9(7)10(11)13/h2-6,12H,1H3 |
InChI-Schlüssel |
CYZHTBGVJBFEKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


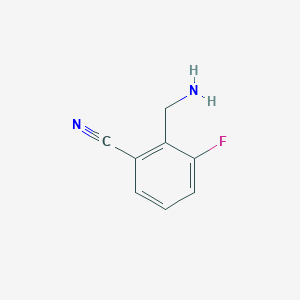
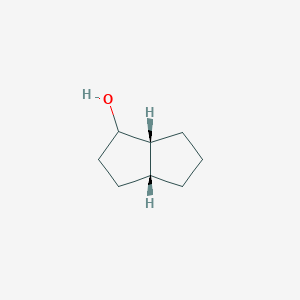
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
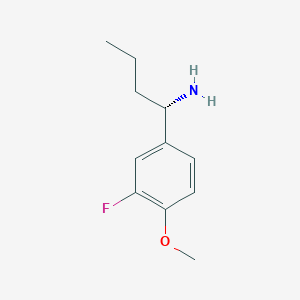
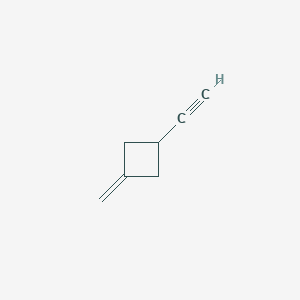
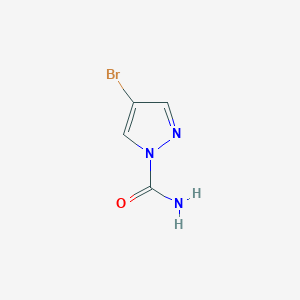
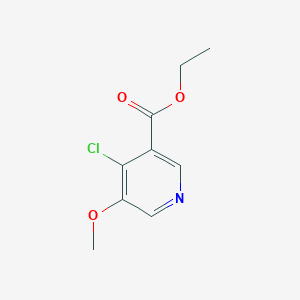
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
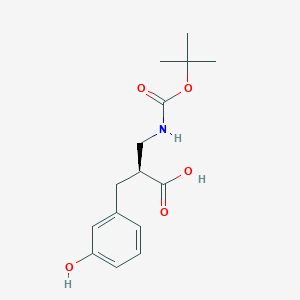
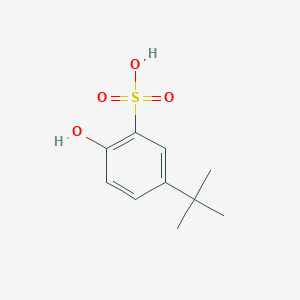
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
